Cas no 640296-12-4 (4-(trifluoromethyl)pyridine-2-carbonyl chloride)

4-(trifluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarbonyl chloride, 4-(trifluoromethyl)- (9CI)
- 4-(trifluoromethyl)pyridine-2-carbonyl chloride
- 640296-12-4
- 2-PYRIDINECARBONYL CHLORIDE, 4-(TRIFLUOROMETHYL)-
- WHWACFJPBBMJJG-UHFFFAOYSA-N
- DB-271018
- SCHEMBL18424128
- DTXSID80664967
-
- インチ: InChI=1S/C7H3ClF3NO/c8-6(13)5-3-4(1-2-12-5)7(9,10)11/h1-3H
- InChIKey: WHWACFJPBBMJJG-UHFFFAOYSA-N
- SMILES: C1=CN=C(C=C1C(F)(F)F)C(=O)Cl
計算された属性
- 精确分子量: 208.9855259g/mol
- 同位素质量: 208.9855259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- XLogP3: 2.6
4-(trifluoromethyl)pyridine-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-100mg |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 100mg |
¥1080.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-250.0mg |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 250.0mg |
¥1320.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-1g |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 1g |
¥3600.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-100.0mg |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 100.0mg |
¥990.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-250mg |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 250mg |
¥1440.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-1G |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 1g |
¥ 3,300.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-500mg |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 500mg |
¥2398.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-1.0g |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 1.0g |
¥3300.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7697-500.0mg |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
640296-12-4 | 95% | 500.0mg |
¥2198.0000 | 2024-08-02 |
4-(trifluoromethyl)pyridine-2-carbonyl chloride 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
4-(trifluoromethyl)pyridine-2-carbonyl chlorideに関する追加情報
Introduction to 4-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 640296-12-4)
4-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 640296-12-4) is a versatile and highly reactive compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique trifluoromethyl and pyridine functionalities, offers a wide range of applications in the development of pharmaceuticals, agrochemicals, and advanced materials.
The chemical structure of 4-(trifluoromethyl)pyridine-2-carbonyl chloride consists of a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carbonyl chloride group at the 2-position. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity and stability of the molecule. The carbonyl chloride group, on the other hand, makes it an excellent electrophilic reagent for various nucleophilic substitution reactions.
In recent years, 4-(trifluoromethyl)pyridine-2-carbonyl chloride has been extensively studied for its potential in drug discovery and development. One notable application is in the synthesis of fluorinated pyridines, which are crucial intermediates in the production of several FDA-approved drugs. For instance, fluorinated pyridines have been used in the development of antiviral agents, anticancer drugs, and central nervous system (CNS) modulators.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 4-(trifluoromethyl)pyridine-2-carbonyl chloride in the synthesis of a novel class of antiviral compounds. These compounds demonstrated potent activity against a range of viruses, including influenza and hepatitis C. The trifluoromethyl group was found to enhance the antiviral efficacy by improving the lipophilicity and cellular uptake of the molecules.
Beyond pharmaceutical applications, 4-(trifluoromethyl)pyridine-2-carbonyl chloride has also found utility in the field of agrochemicals. Its reactivity and stability make it an ideal candidate for the synthesis of pesticides and herbicides. A study published in the Pest Management Science journal reported the successful use of this compound in developing new herbicides with improved selectivity and reduced environmental impact.
In materials science, 4-(trifluoromethyl)pyridine-2-carbonyl chloride has been explored for its potential in the synthesis of fluorinated polymers. These polymers exhibit excellent thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, adhesives, and electronic devices. A recent publication in the Journal of Polymer Science described a novel method for synthesizing fluorinated polymers using this compound as a key intermediate.
The synthesis of 4-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves a multi-step process that includes the formation of a trifluoromethylated pyridine intermediate followed by chlorination to introduce the carbonyl chloride group. Various methods have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves reacting 4-trifluoromethylpyridine with thionyl chloride or phosphorus oxychloride to form the desired product.
The safety and handling of 4-(trifluoromethyl)pyridine-2-carbonyl chloride are critical considerations due to its reactivity and potential hazards. It is recommended to handle this compound under inert conditions and to use appropriate personal protective equipment (PPE). Additionally, proper storage conditions should be maintained to prevent degradation or unwanted reactions.
In conclusion, 4-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 640296-12-4) is a valuable reagent with diverse applications in organic synthesis, medicinal chemistry, agrochemicals, and materials science. Its unique chemical properties make it an essential tool for researchers and scientists working on innovative solutions across these fields. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and importance.
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